molecular formula C14H20FNO3 B6630585 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide

4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide

Cat. No.: B6630585
M. Wt: 269.31 g/mol
InChI Key: GBADTZXZDIWWMV-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide is an organic compound characterized by its unique chemical structure It contains a fluorine atom, a hydroxy group, and a methoxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzoic acid and 3-hydroxy-2,3-dimethylbutan-2-amine.

    Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 4-fluoro-3-methoxybenzoic acid and the amine group of 3-hydroxy-2,3-dimethylbutan-2-amine. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-N-(3-oxo-2,3-dimethylbutan-2-yl)-3-methoxybenzamide.

    Reduction: Formation of 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzylamine.

    Substitution: Formation of compounds where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of a methoxy group.

    4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-chlorobenzamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

4-fluoro-N-(3-hydroxy-2,3-dimethylbutan-2-yl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3/c1-13(2,14(3,4)18)16-12(17)9-6-7-10(15)11(8-9)19-5/h6-8,18H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBADTZXZDIWWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)O)NC(=O)C1=CC(=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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